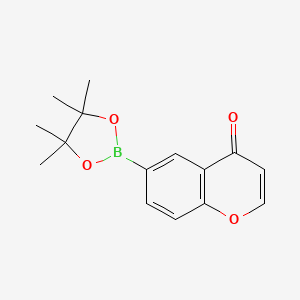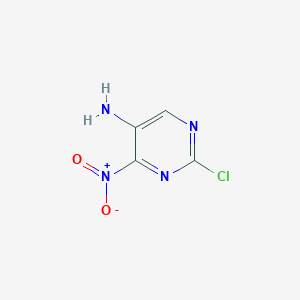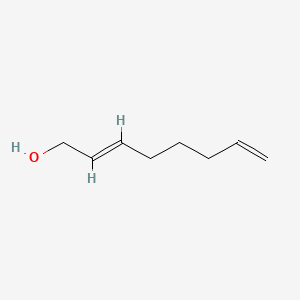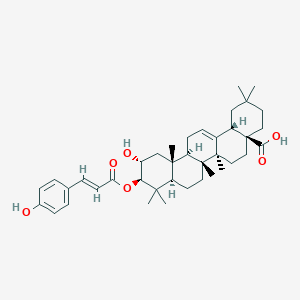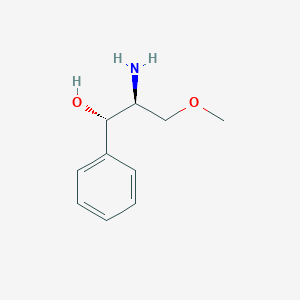
2,5-Difluorobenzylzinc bromide
Overview
Description
2,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5F2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzylzinc bromide can be synthesized through the reaction of 2,5-difluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2,5-Difluorobenzyl bromide+Zinc→2,5-Difluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the benzyl group from the zinc reagent to an organic halide, facilitated by a palladium catalyst.
Common Reagents and Conditions
Reagents: Organic halides (e.g., aryl halides), palladium catalysts, bases (e.g., potassium carbonate)
Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures
Major Products
The major products of these reactions are substituted aromatic compounds, where the benzyl group from this compound is transferred to the organic halide.
Scientific Research Applications
2,5-Difluorobenzylzinc bromide is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:
Synthesis of Pharmaceuticals: Used in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 2,5-difluorobenzylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organic halide. The zinc reagent then transfers the benzyl group to the palladium complex, which subsequently undergoes reductive elimination to form the final product. The key steps are:
Oxidative Addition: The organic halide reacts with the palladium catalyst to form a palladium-halide complex.
Transmetalation: The benzyl group from the zinc reagent is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
Uniqueness
2,5-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it suitable for the synthesis of specific target molecules that other similar compounds may not achieve as efficiently .
Properties
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDGYLNACDHULV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


